molecular formula C18H14ClN5O3 B2839275 N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1008036-28-9

N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No.: B2839275
CAS No.: 1008036-28-9
M. Wt: 383.79
InChI Key: SNHFLPUWDHLQKG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a structurally complex heterocyclic compound featuring a fused pyrrolo-triazole core. Key physicochemical properties include:

  • Molecular Formula: C₂₀H₁₈ClN₅O₃
  • Molecular Weight: 411.85 g/mol
  • Stereochemistry: Exists as a mixture of stereoisomers .
  • Lipophilicity: logP = 2.5156, logD = 2.5154, indicating moderate lipophilicity.
  • Solubility: logSw = -3.3305, suggesting poor aqueous solubility.
  • Polar Surface Area (PSA): 79.824 Ų, which may influence bioavailability and membrane permeability .

The compound’s structure includes a 3-chlorophenyl acetamide moiety and a 5-phenyl-substituted pyrrolo-triazole scaffold, both of which are critical for its biological interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3/c19-11-5-4-6-12(9-11)20-14(25)10-23-16-15(21-22-23)17(26)24(18(16)27)13-7-2-1-3-8-13/h1-9,15-16H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHFLPUWDHLQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN5O3C_{18}H_{14}ClN_5O_3, with a molecular weight of 383.79 g/mol. Its structure includes a chlorophenyl group and a tetrahydropyrrolo-triazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays have shown that derivatives of similar structures can induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 7.56 µg/mL against MCF-7 breast cancer cells .
  • Mechanism of Action : The anticancer activity is attributed to the ability to induce apoptotic cell death through the modulation of cell cycle arrest mechanisms . The presence of the triazole ring is believed to enhance this activity by interacting with cellular targets involved in proliferation and survival pathways.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile indicates favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9942) suggests effective oral bioavailability.
  • Blood-Brain Barrier Penetration : Moderate likelihood (0.9766) indicates potential central nervous system effects.

Moreover, it is a non-substrate for P-glycoprotein and shows inhibition potential for several CYP450 enzymes (e.g., CYP450 1A2 and CYP450 2C9), which may influence drug metabolism and interactions .

Study on Antitumor Activity

In a comparative study involving various derivatives:

  • Compound Efficacy : A derivative with a similar structure displayed an IC50 value of 2.32 µg/mL against tumor cells in vivo models . This underscores the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Modifications on the phenyl rings significantly impact cytotoxicity.
  • Substituents such as ethoxy or furoyl groups can enhance potency by improving lipophilicity and cellular uptake .

Summary of Findings

Parameter Value
Molecular FormulaC18H14ClN5O3C_{18}H_{14}ClN_5O_3
Molecular Weight383.79 g/mol
IC50 Against MCF-7 Cells7.56 µg/mL
Human Intestinal AbsorptionHigh (0.9942)
Blood-Brain Barrier PenetrationModerate (0.9766)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide exhibit significant anticancer properties. The compound is included in screening libraries targeting cancer treatment. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Inhibition of Cysteine Proteases

The compound is part of a library aimed at inhibiting cysteine proteases. These enzymes are critical in various biological processes and are implicated in several diseases including cancer and neurodegenerative disorders. Inhibition of these proteases could lead to new therapeutic strategies for managing these conditions.

Targeting Adenosine Receptors

This compound has been noted for its potential effects on adenosine receptors. These receptors play a crucial role in many physiological processes and are targets for treating inflammatory diseases and cancer.

Case Study 1: Anticancer Screening

A study involving the screening of compounds similar to this compound demonstrated its ability to inhibit the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Protease Inhibition

In a recent study focused on cysteine protease inhibitors, compounds from the same structural family as this compound were tested against various proteases associated with tumor progression. Results indicated promising inhibitory activity that could be harnessed for therapeutic development.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Acidic Hydrolysis : In concentrated HCl or H₂SO₄, the acetamide is cleaved to form 2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d] triazol-1(3aH)-yl)acetic acid and 3-chloroaniline .

  • Basic Hydrolysis : Treatment with NaOH/ethanol generates the sodium salt of the carboxylic acid.

Reaction TypeConditionsProducts
Acidic HydrolysisHCl (conc.), refluxAcetic acid derivative + 3-chloroaniline
Basic HydrolysisNaOH, ethanol, 80°CSodium carboxylate + 3-chloroaniline

Oxidation and Reduction

The dioxo-pyrrolotriazole core and aromatic substituents participate in redox reactions:

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄/H⁺) oxidize the tetrahydrotriazole ring, potentially forming fully aromatic triazole derivatives or degrading the ring structure .

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl groups to alcohols, while catalytic hydrogenation (H₂/Pd) saturates the triazole ring.

Reaction TypeReagentsOutcome
OxidationKMnO₄, H₂SO₄Aromatic triazole or ring cleavage
Reduction (Carbonyl)NaBH₄, MeOHAlcohol derivatives
Reduction (Ring)H₂, Pd/CSaturated pyrrolidine-triazole

Nucleophilic Substitution

The 3-chlorophenyl group undergoes substitution under specific conditions:

  • Chlorine Replacement : In polar aprotic solvents (e.g., DMF), the chloro substituent reacts with nucleophiles (e.g., amines, alkoxides) to form aryl ethers or amines .
    Example:

    Ar Cl+NH3Cu 120 CAr NH2+HCl\text{Ar Cl}+\text{NH}_3\xrightarrow{\text{Cu 120 C}}\text{Ar NH}_2+\text{HCl}
SubstrateNucleophileConditionsProduct
3-ChlorophenylNH₃ (excess)Cu catalyst, DMF, 120°C3-Aminophenyl derivative

Triazole Ring Functionalization

The triazole moiety participates in electrophilic and cycloaddition reactions:

  • Alkylation/Acylation : The NH group in the triazole ring reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

  • Click Chemistry : The triazole’s strained structure may engage in Huisgen cycloaddition with terminal alkynes under Cu(I) catalysis.

ReactionReagentsOutcome
N-AlkylationCH₃I, K₂CO₃, DMFN-Methyltriazole derivative
Click ChemistryCuI, NaN₃, terminal alkyneTriazole-linked heterocycle

Condensation Reactions

The ketone groups in the dioxo-pyrrolotriazole core react with hydrazines or hydroxylamines:

  • Hydrazone Formation : Condensation with hydrazine yields hydrazone derivatives, useful in further heterocyclic syntheses.

    C O+NH2NH2C N NH2+H2O\text{C O}+\text{NH}_2\text{NH}_2\rightarrow \text{C N NH}_2+\text{H}_2\text{O}

Ring-Opening Reactions

Under strongly acidic or basic conditions, the pyrrolotriazole ring may undergo cleavage:

  • Acid-Mediated Cleavage : HCl/EtOH at reflux breaks the triazole ring, producing linear diamines or amino acids .

  • Base-Mediated Degradation : NaOH/heat leads to fragmentation into simpler heterocycles (e.g., pyrazoles).

Comparison with Similar Compounds

Key Observations :

  • Dimethyl vs. Chlorophenyl : C433-0024 () replaces the 3-chlorophenyl with 2,3-dimethylphenyl, retaining similar logP but altering steric interactions .
  • Methoxy Group : M3 () incorporates a 2-methoxyphenyl group and a sulfonyl linker, improving solubility and cytotoxicity (73% synthesis yield) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-pyrrolotriazolyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrrolo[3,4-d][1,2,3]triazole core via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in aprotic solvents like dimethylformamide (DMF) .
  • Step 2 : Introduction of the 3-chlorophenyl acetamide moiety through nucleophilic substitution or coupling reactions. Solvents such as methanol or ethanol with acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) are critical for controlling reaction rates and minimizing side products .
  • Optimization : Use HPLC or TLC to monitor reaction progress. Adjust temperature (60–100°C) and solvent polarity to enhance yield (reported 45–70% for analogs) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign protons and carbons in the pyrrolotriazole core and acetamide group. Key signals include downfield shifts for carbonyl (C=O, ~170 ppm) and triazole N-H protons (~10–12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₅ClN₆O₃).
  • Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and gradient elution .

Q. What preliminary biological screening approaches are recommended to identify potential targets?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the triazole moiety's affinity for ATP-binding pockets. Use fluorometric or colorimetric substrates (e.g., ADP-Glo™ Kinase Assay) .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally similar halogenated derivatives (e.g., fluorophenyl analogs show IC₅₀ = 10–50 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties of this compound?

  • Methodology :

  • Derivatization : Synthesize analogs with varied substituents (e.g., replacing Cl with Br, F, or methoxy groups) to assess effects on solubility and target binding .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR. Compare binding energies of analogs .
  • In Silico ADME : Apply SwissADME to predict lipophilicity (LogP), solubility (LogS), and bioavailability. For example, halogenated derivatives often show LogP ~3.5–4.0, requiring formulation optimization .

Q. How should contradictory results in biological activity between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent plasma) and metabolite identification (LC-MS/MS). Poor oral bioavailability in analogs is often linked to rapid hepatic metabolism .
  • Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility. For example, PEGylation improved bioavailability of a bromophenyl analog by 2.5-fold .
  • Target Engagement Studies : Employ bioluminescence resonance energy transfer (BRET) to verify target binding in live cells .

Q. What experimental strategies are effective in elucidating the mechanism of action for this compound?

  • Methodology :

  • Proteomics : Perform affinity purification followed by mass spectrometry (AP-MS) to identify interacting proteins in treated vs. untreated cells .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking suspected targets (e.g., kinases) to confirm dependency on specific pathways .
  • Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment. Pathway enrichment (KEGG/GO) may reveal apoptosis or oxidative stress pathways .

Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values across studies be addressed?

  • Methodology :

  • Standardization : Adopt consistent assay conditions (e.g., 48-h incubation, 10% FBS media). Variability in cell passage number or serum batches can alter results .
  • Cross-Validation : Compare data with orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .
  • Meta-Analysis : Pool data from multiple labs using statistical tools (e.g., random-effects model) to identify outliers and trends .

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